molecular formula C18H22N2O2 B3023170 N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide CAS No. 436096-87-6

N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No. B3023170
CAS RN: 436096-87-6
M. Wt: 298.4 g/mol
InChI Key: PKIFNLISLHGLJC-UHFFFAOYSA-N
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Description

The compound "N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide" is a derivative of indole acetamide, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Indole acetamides are characterized by the presence of an indole ring, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring, and an acetamide group attached to the indole nitrogen atom.

Synthesis Analysis

The synthesis of indole acetamide derivatives can be achieved through various methods. For instance, the three-component reaction involving cyclohexyl isocyanide, barbituric acid, and different aldehydes can produce N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides with excellent yields . Another method involves the cyclization of N-vinylic α-(methylthio)acetamides, which can lead to the synthesis of hexahydroindol-2-ones and their derivatives . Additionally, the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with various indoles catalyzed by H2SO4 has been reported to yield unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives .

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives can be elucidated using various spectroscopic techniques. For example, the compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was characterized by MS, FT-IR, 1H NMR, 13C NMR, UV–visible, and elemental analyses . Single crystal X-ray diffraction studies can also determine the three-dimensional structure of these compounds .

Chemical Reactions Analysis

Indole acetamide derivatives can undergo a variety of chemical reactions. The synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its N-pivaloyloxy analogue demonstrates the potential for these compounds to participate in C–O and N–O bond cleavage reactions in aqueous solutions . Furthermore, the nucleophilic substitution reaction of N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide and -1-hydroxyindole-3-acetamide with indole in formic acid can yield new types of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives can be studied through computational methods such as density functional theory (DFT) calculations. These studies can include geometry optimization, vibrational analysis, and analysis of frontier molecular orbitals (HOMO and LUMO) to understand electronic charge transfer within the molecule . Additionally, Hirshfeld surface analysis and energy frameworks can be constructed to investigate the stability of the compound . Antioxidant properties of certain derivatives have been evaluated using methods like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH), revealing that some compounds exhibit considerable activity .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

N-cyclohexyl-2-(3-formyl-2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-16(12-21)15-9-5-6-10-17(15)20(13)11-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,12,14H,2-4,7-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIFNLISLHGLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3CCCCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366134
Record name N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

CAS RN

436096-87-6
Record name N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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